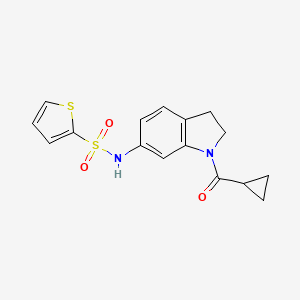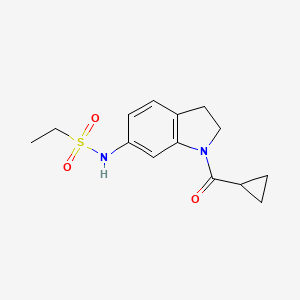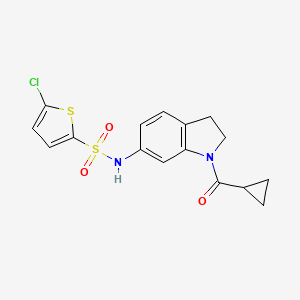
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-sulfonamide (NCTS) is a novel organosulfur compound with a wide range of potential applications in the fields of medicine, biochemistry, and pharmacology. NCTS has been studied extensively in recent years due to its unique chemical structure and its potential to act as a ligand for various receptors in the body. The compound has demonstrated a variety of biological activities, including anti-inflammatory, anti-oxidative, and anti-cancer effects, as well as its ability to modulate the activity of certain enzymes.
Scientific Research Applications
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-sulfonamide has been studied extensively for its potential applications in the fields of medicine, biochemistry, and pharmacology. The compound has been shown to possess anti-inflammatory, anti-oxidative, and anti-cancer properties, and has been used in the treatment of various diseases, such as arthritis, diabetes, and cancer. In addition, this compound has been used in the development of new drugs, as well as for the study of enzyme regulation and signal transduction pathways.
Mechanism of Action
The mechanism of action of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-sulfonamide is not fully understood. However, it is believed that the compound binds to certain receptors in the body, such as G-protein coupled receptors and tyrosine kinase receptors, and modulates their activity. This is thought to result in the various biological activities of the compound, such as anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biochemical and physiological effects. The compound has been shown to possess anti-inflammatory, anti-oxidative, and anti-cancer properties, as well as its ability to modulate the activity of certain enzymes. In addition, this compound has been shown to possess anti-fungal and anti-bacterial properties, as well as its ability to reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-sulfonamide is a relatively stable compound and can be synthesized using a variety of methods. This makes it an ideal compound for laboratory experiments. However, the compound is relatively expensive and can be difficult to obtain in large quantities.
Future Directions
The potential applications of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-sulfonamide are vast and there are many future directions for research. These include further investigation into the compound’s anti-inflammatory, anti-oxidative, and anti-cancer properties, as well as its ability to modulate the activity of certain enzymes. In addition, further research could be conducted into the compound’s ability to interact with various receptors in the body, as well as its potential to be used in the development of new drugs. Finally, further research into the compound’s potential applications in the fields of medicine, biochemistry, and pharmacology could be conducted.
Synthesis Methods
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)thiophene-2-sulfonamide can be synthesized using a variety of methods. The most common method involves the reaction of cyclopropanecarbonyl chloride with 2,3-dihydro-1H-indol-6-yl thiophene-2-sulfonamide in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is typically carried out at room temperature and the product is purified using column chromatography.
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c19-16(12-3-4-12)18-8-7-11-5-6-13(10-14(11)18)17-23(20,21)15-2-1-9-22-15/h1-2,5-6,9-10,12,17H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJHONTYBMWSAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NS(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3-fluorobenzene-1-sulfonamide](/img/structure/B6536509.png)
![5-chloro-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide](/img/structure/B6536521.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-5-methylthiophene-2-sulfonamide](/img/structure/B6536527.png)
![N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(4-methoxyphenyl)ethane-1-sulfonamide](/img/structure/B6536546.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]methanesulfonamide](/img/structure/B6536548.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]ethane-1-sulfonamide](/img/structure/B6536560.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzenesulfonamide](/img/structure/B6536564.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methylpropane-1-sulfonamide](/img/structure/B6536572.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclohexanesulfonamide](/img/structure/B6536579.png)





